3-[(4-Chlorophenyl)thio]pentane-2,4-dione

Neuroscience Enzyme Inhibition Drug Discovery

3-[(4-Chlorophenyl)thio]pentane-2,4-dione (CAS 132787-93-0) is a sulfur-containing β-diketone derivative characterized by a chlorophenyl thioether group attached to a pentane-2,4-dione core. This compound is a versatile intermediate in organic synthesis and has been explored for its potential biological activities, including its role as an acetylcholinesterase inhibitor.

Molecular Formula C11H11ClO2S
Molecular Weight 242.72 g/mol
CAS No. 132787-93-0
Cat. No. B160503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)thio]pentane-2,4-dione
CAS132787-93-0
Synonyms3-[(4-CHLOROPHENYL)THIO]PENTANE-2,4-DIONE
Molecular FormulaC11H11ClO2S
Molecular Weight242.72 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)SC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H11ClO2S/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3
InChIKeyGJLNLPQGSJDWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenyl)thio]pentane-2,4-dione (CAS 132787-93-0): A β-Diketone Derivative for Research and Development


3-[(4-Chlorophenyl)thio]pentane-2,4-dione (CAS 132787-93-0) is a sulfur-containing β-diketone derivative characterized by a chlorophenyl thioether group attached to a pentane-2,4-dione core . This compound is a versatile intermediate in organic synthesis and has been explored for its potential biological activities, including its role as an acetylcholinesterase inhibitor [1].

Why Generic Substitution of 3-[(4-Chlorophenyl)thio]pentane-2,4-dione Fails in Research and Industrial Applications


Substituting 3-[(4-Chlorophenyl)thio]pentane-2,4-dione with unsubstituted pentane-2,4-dione or other β-diketone analogs can lead to significantly different outcomes in synthetic and biological applications. The 4-chlorophenyl thioether moiety imparts distinct physicochemical properties, such as increased lipophilicity (LogP ≈ 2.98 versus 0.33 for pentane-2,4-dione ) and altered electronic effects, which can influence reaction kinetics, solubility profiles, and target binding affinities. In biological systems, the specific substitution pattern is critical; for instance, the target compound inhibits acetylcholinesterase with an IC50 of 381 nM [1], while the parent β-diketone lacks this activity. Thus, generic substitution risks compromising experimental reproducibility, reaction yields, and biological assay outcomes.

Quantitative Evidence for 3-[(4-Chlorophenyl)thio]pentane-2,4-dione: Head-to-Head and Cross-Study Comparisons


Acetylcholinesterase Inhibition: 3-[(4-Chlorophenyl)thio]pentane-2,4-dione vs. Donepezil

3-[(4-Chlorophenyl)thio]pentane-2,4-dione inhibits rat cortex acetylcholinesterase with an IC50 of 381 nM [1]. In contrast, the reference acetylcholinesterase inhibitor donepezil exhibits an IC50 of 5.7 nM , representing a 66.8-fold difference in potency.

Neuroscience Enzyme Inhibition Drug Discovery

Lipophilicity Comparison: 3-[(4-Chlorophenyl)thio]pentane-2,4-dione vs. Pentane-2,4-dione

The calculated octanol-water partition coefficient (LogP) for 3-[(4-Chlorophenyl)thio]pentane-2,4-dione is 2.98 , significantly higher than the LogP of 0.33 for unsubstituted pentane-2,4-dione [1].

Medicinal Chemistry Physicochemical Properties ADME

Purity and Quality Control: 3-[(4-Chlorophenyl)thio]pentane-2,4-dione

The compound is available with a standard purity of 98% . Batch-specific quality control data, including NMR, HPLC, and GC analyses, are provided , ensuring reproducibility in research applications.

Analytical Chemistry Procurement Reproducibility

Thermal Stability: Melting Point Comparison with Pentane-2,4-dione

3-[(4-Chlorophenyl)thio]pentane-2,4-dione has a melting point of 69°C , whereas unsubstituted pentane-2,4-dione is a liquid with a melting point of -23°C [1].

Material Science Thermal Analysis Formulation

Application Scenarios for 3-[(4-Chlorophenyl)thio]pentane-2,4-dione Based on Quantitative Evidence


Neuroscience Research: Moderate-Affinity Acetylcholinesterase Inhibitor

Use 3-[(4-Chlorophenyl)thio]pentane-2,4-dione as a tool compound for studying acetylcholinesterase (AChE) function in vitro. Its IC50 of 381 nM against rat AChE [1] makes it suitable for assays where moderate inhibition is desired, such as in mechanistic studies or as a reference compound in inhibitor screening campaigns.

Medicinal Chemistry: Lead Optimization for Lipophilic β-Diketone Scaffolds

Employ this compound as a starting point for developing novel drug candidates with improved membrane permeability. The high LogP value of 2.98 relative to unsubstituted pentane-2,4-dione suggests potential for enhanced blood-brain barrier penetration or cellular uptake, which can be further optimized through structural modifications.

Organic Synthesis: Building Block with Documented Purity and QC

Use 3-[(4-Chlorophenyl)thio]pentane-2,4-dione as a reliable building block in multi-step synthetic routes. Its 98% purity and batch-specific QC data (NMR, HPLC, GC) ensure reproducible outcomes in reactions requiring precise stoichiometry and minimal impurities.

Material Science: Solid β-Diketone Precursor for Metal Complexation

Leverage the solid-state nature and higher melting point (69°C) of this compound to design metal-organic frameworks (MOFs) or coordination polymers. The thioether and diketone functionalities provide multiple coordination sites, while the solid form simplifies handling and storage compared to liquid β-diketones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Chlorophenyl)thio]pentane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.